Cas no 934-87-2 (S-Phenyl thioacetate)

S-Phenyl thioacetate structure
S-Phenyl thioacetate structure
S-Phenyl thioacetate
934-87-2
C8H8OS
152.213521003723
MFCD00008752
40328
24851037

S-Phenyl thioacetate Properties

Names and Identifiers

    • S-Phenyl thioacetate
    • S-phenyl ethanethioate
    • Thioacetic Acid S-Phenyl Ester
    • Acetic acid, thio-, S-phenyl ester (6CI, 7CI, 8CI)
    • Benzenethiol, acetate (5CI)
    • 1-(Phenylsulfanyl)ethan-1-one
    • Phenyl thioacetate
    • Phenyl thiolacetate
    • Thiophenyl acetate
    • THIACETIC ACID, S-PHENYL ESTER
    • T0849
    • Ethanethioic acid, S-phenyl ester
    • EINECS 213-294-2
    • UNII-L1K5I18NJ8
    • AI3-15532
    • L1K5I18NJ8
    • 934-87-2
    • S-PHENYLTHIOACETATE
    • BENZENETHIOL, ACETATE
    • AKOS015840643
    • BRN 1858641
    • S-Phenyl ethanethioate #
    • 1-phenylsulfanylethanone
    • DTXSID00239419
    • H12050
    • ACETIC ACID, THIO-, S-PHENYL ESTER
    • J-524283
    • 4-06-00-01522 (Beilstein Handbook Reference)
    • S-Phenyl thioacetate, 98%
    • MFCD00008752
    • WBISVCLTLBMTDS-UHFFFAOYSA-
    • BS-23840
    • SCHEMBL342299
    • ethanethioic acid S-phenyl ester
    • InChI=1/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
    • NS00039567
    • +Expand
    • MFCD00008752
    • WBISVCLTLBMTDS-UHFFFAOYSA-N
    • 1S/C8H8OS/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
    • O=C(C)SC1C=CC=CC=1

Computed Properties

  • 152.03000
  • 0
  • 1
  • 2
  • 152.02958605g/mol
  • 10
  • 116
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.2
  • 0
  • 17.1

Experimental Properties

  • 2.32520
  • 42.37000
  • n20/D 1.57(lit.)
  • 230°C
  • Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
  • Not determined
  • Not determined
  • 1.124 g/mL at 25 °C(lit.)

S-Phenyl thioacetate Security Information

  • AJ7559000
  • 2
  • UN 3334
  • H227-H303
  • P210-P280-P312-P403+P235-P501
  • warning
  • 2-8°C

S-Phenyl thioacetate Customs Data

  • 2930909090
  • China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

S-Phenyl thioacetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003UVL-1g
S-Phenyl Thioacetate
934-87-2 98%(GC)
1g
$45.00 2024-04-20
A2B Chem LLC
AB79185-1g
S-Phenyl thioacetate
934-87-2 97%
1g
$12.00 2024-07-18
Aaron
AR003V3X-1g
S-Phenyl Thioacetate
934-87-2 97%
1g
$6.00 2024-07-18
abcr
AB142451-25 ml
S-Phenyl thioacetate, 98%; .
934-87-2 98%
25 ml
€192.00 2023-09-17
Ambeed
A661783-1g
S-phenylthioacetate
934-87-2 98%
1g
$6.0
Apollo Scientific
OR920718-25g
S-Phenyl thioacetate
934-87-2 95%
25g
£120.00 2024-07-20
Chemenu
CM344388-25g
S-Phenyl thioacetate
934-87-2 95%+
25g
$123
eNovation Chemicals LLC
D138590-25ml
S-PHENYLTHIOACETATE
934-87-2 97%
25ml
$200 2022-06-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H55175-5g
S-Phenyl thioacetate, 98%
934-87-2 98%
5g
¥891.00 2023-03-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P101831-25ml
S-Phenyl thioacetate
934-87-2 98%
25ml
¥281.00

S-Phenyl thioacetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ;  3 min, rt
Reference
Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydrides
Moghadam, M.; Tangestaninejad, S.; Mirkhani, V.; Mohammadpoor-Baltork, I.; Babaghanbari, M.; et al, Journal of the Iranian Chemical Society, 2009, 6(3), 523-532

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1,3,2-Benzodithiazole, 1,1,3,3-tetraoxide ;  5 min, rt
Reference
o-Benzenedisulfonimide as a soft, efficient, and recyclable catalyst for the acylation of alcohols, phenols, and thiols under solvent-free conditions: advantages and limitations
Barbero, Margherita; Cadamuro, Silvano; Dughera, Stefano; Venturello, Paolo, Synthesis, 2008, (22), 3625-3632

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium cyanoborohydride Catalysts: Dichlorobis(triethylphosphine)nickel Solvents: Dimethylformamide
1.2 Reagents: Calcium oxide
1.3 -
Reference
A facile synthesis of sulfides using S-arylisothiuronium intermediates
Takagi, Kentaro, Chemistry Letters, 1986, (8), 1379-80

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ;  rt; 0.5 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances
Giri, Santosh Kumar; Gour, Rajesh; Kartha, K. P. Ravindranathan, RSC Advances, 2017, 7(22), 13653-13667

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Silica ;  3.5 min, heated
Reference
Poly-(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N,N,N',N'- Tetrabromobenzene-1,3-disulfonamide as Highly Efficient Catalysts, and (Ac2O/SiO2) as a Heterogeneous System for the Acetylation of Alcohols, Amines, and Thiols Under Microwave Irradiation
Veisi, Hojat; Ghorbani-Vaghei, Ramin; Eskandari, Hosna; Hemmati, Saba; Rezaei, Ardashir; et al, Phosphorus, 2011, 186(2), 213-219

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Perchloric acid (solid supported) ,  Silica ;  5 min, rt
Reference
A process for the acylation of various substrates using a solid support catalyst
, India, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Perchloric acid (silica supported) Solvents: Diethyl ether ,  Water ;  rt; 72 h, 100 °C
1.2 Solvents: Acetic anhydride ;  5 min, rt
Reference
Perchloric acid adsorbed on silica gel as a new, highly efficient, and versatile catalyst for acetylation of phenols, thiols, alcohols, and amines
Chakraborti, Asit K.; Gulhane, Rajesh, Chemical Communications (Cambridge, 2003, (15), 1896-1897

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Nafion H Solvents: Dichloromethane
Reference
General synthetic methods. Part 13. Nafion-H catalyzed acetylation of alcohols
Kumareswaran, R.; Pachamuthu, K.; Vankar, Y. D., Synlett, 2000, (11), 1652-1654

Synthetic Circuit 9

Reaction Conditions
Reference
Substitution reactions of thallous thiophenoxide and thallous phenyl selenide with halogen-bearing substrates
Detty, Michael R.; Wood, Gary P., Journal of Organic Chemistry, 1980, 45(1), 80-9

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Dibromo[1,1′-oxybis[ethane]]magnesium ;  1 h, rt
Reference
Solvent-Free Acetylation of Thiols Under Catalysis of MgBr2·OEt2
Mojtahedi, Mohammad M.; Abaee, M. Saeed; Javadpour, Mashal, Phosphorus, 2010, 185(11), 2362-2365

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Bis(η5-2,4-cyclopentadien-1-yl)bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafl… ;  2 h, rt
Reference
Air-stable titanocene bis(perfluorooctanesulfonate) as a new catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free condition
Qiu, Ren-Hua; Zhang, Guo-Ping; Ren, Xiao-Fang; Xu, Xin-Hua; Yang, Rong-Hua; et al, Journal of Organometallic Chemistry, 2010, 695(8), 1182-1188

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Tungstate(6-), hexatriaconta-μ-oxooctadecaoxobis[μ9-[phosphato(3-)-κO:κO:κO:κO′:… Solvents: Toluene ;  1 h, rt
Reference
A simple and mild acylation of alcohols, phenols, amines, and thiols with a reusable heteropoly acid catalyst (H6P2W18O62·24 H2O)
Romanelli, Gustavo P.; Bennardi, Daniel O.; Autino, Juan C.; Baronetti, Graciela T.; Thomas, Horacio J., E-Journal of Chemistry, 2008, 5(3), 641-647

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Aluminum triflate ;  10 s, rt
Reference
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; Khan, M. Naseer A.; Reddy, K. Srinivasa; Srikanth, Y. V. V.; Krishnaji, T., Tetrahedron Letters, 2007, 48(22), 3813-3818

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Molybdenum oxide (MoO3) ;  35 min, rt
Reference
Alumina-supported MoO3 as a highly efficient and recyclable heterogeneous catalyst for the chemoselective acetylation of alcohols, phenols, amines, and thiols with acetic anhydride under solvent-free conditions
Joseph, Jomy K.; Jain, Suman L.; Sain, Bir, Journal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 108-111

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Cupric perchlorate ;  1 min, rt
Reference
Copper perchlorate: Efficient acetylation catalyst under solvent free conditions
Jeyakumar, Kandasamy; Chand, Dillip Kumar, Journal of Molecular Catalysis A: Chemical, 2006, 255(1-2), 275-282

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Bismuth oxychloride ;  5 min, rt
Reference
Facile catalyzed acylation of heteroatoms using BiCl3 generated in situ from the procatalyst BiOCl and acetyl chloride
Ghosh, Rina; Maiti, Swarupananda; Chakraborty, Arijit, Tetrahedron Letters, 2004, 45(36), 6775-6778

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Montmorillonite clay catalysis. Part 10. K-10 and KSF-catalyzed acylation of alcohols, phenols, thiols and amines: scope and limitation
Li, Tong-Shuang; Li, Ai-Xiao, Journal of the Chemical Society, 1998, (12), 1913-1918

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Nickel Solvents: Acetonitrile ;  25 °C; 0.08 h, 25 °C
Reference
Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles
Aerry, Swati; Kumar, Ajeet; Saxena, Amit; De, Arnab; Mozumdar, Subho, Green Chemistry Letters and Reviews, 2013, 6(2), 183-188

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Silver triflate ;  10 min, 60 °C
Reference
Silver triflate catalyzed acetylation of alcohols, thiols, phenols, and amines
Das, Rima; Chakraborty, Debashis, Synthesis, 2011, (10), 1621-1625

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Zinc oxide (ZnO) ;  7 min, rt
Reference
Convenient and Efficient Synthesis of Thiol Esters using Zinc Oxide as a Heterogeneous and Eco-Friendly Catalyst
Bandgar, Babasaheb Pandurang; More, Parmeshwar Eknath; Kamble, Vinod Tribhuvannathji; Sawant, Sanjay Suresh, Australian Journal of Chemistry, 2008, 61(12), 1006-1010

S-Phenyl thioacetate Raw materials

S-Phenyl thioacetate Preparation Products

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